2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide
Description
The compound 2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a structurally complex heterocyclic molecule featuring a fused thienoimidazole core with a 2,4-difluorophenyl substituent, a sulfonyl (5,5-dioxido) group, and a dimethylacetamide side chain linked via a sulfanyl bridge. Key structural attributes include:
- 2,4-Difluorophenyl group: Electron-withdrawing substituents that enhance metabolic stability and influence binding interactions in biological systems .
- Dimethylacetamide moiety: Enhances lipophilicity and membrane permeability .
This compound’s synthesis likely involves multi-step protocols, such as nucleophilic substitution, cyclization, and sulfonation, akin to methods described for structurally related triazole and imidazole derivatives .
Properties
Molecular Formula |
C15H17F2N3O3S2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H17F2N3O3S2/c1-19(2)14(21)6-24-15-18-11-7-25(22,23)8-13(11)20(15)12-4-3-9(16)5-10(12)17/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
FSDRYXQUIDZWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps. One common approach is the condensation of a thieno[3,4-d]imidazole derivative with a difluorophenyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Physicochemical and Spectral Comparisons
- IR Spectroscopy :
Computational Similarity Assessment
- Tanimoto Coefficient: Molecular fingerprint analysis (e.g., Morgan fingerprints) would highlight divergence from simpler imidazoles due to the fused thienoimidazole and sulfonyl groups .
- Activity Cliffs : Despite structural similarity to inactive nitroimidazoles , the 2,4-difluorophenyl substitution may prevent activity loss via enhanced target affinity.
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Triazole-thione [7] | 2-(4-Fluorophenyl)imidazole [13] |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 (estimated) | ~420 | ~280 |
| LogP (Predicted) | 2.8–3.5 | 2.1–2.6 | 3.0–3.4 |
| Solubility (mg/mL) | <0.1 (low, due to sulfonyl) | 0.2–0.5 | <0.05 |
| Tautomeric Form | Thione | Thione | Neutral imidazole |
Table 2: Spectral Data Comparison
| Spectral Feature | Target Compound | Triazole-thione [7] | Hydrazinecarbothioamide [4] |
|---|---|---|---|
| C=S Stretch (cm⁻¹) | 1243–1258 | 1247–1255 | 1243–1258 |
| NH Stretch (cm⁻¹) | Absent | 3278–3414 | 3150–3319 |
| C=O Stretch (cm⁻¹) | 1663–1682 (acetamide) | Absent | 1663–1682 |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
